6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
CAS No.:
Cat. No.: VC16101269
Molecular Formula: C28H22F3IO8
Molecular Weight: 670.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22F3IO8 |
|---|---|
| Molecular Weight | 670.4 g/mol |
| IUPAC Name | [6-ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3,4,5-trimethoxybenzoate |
| Standard InChI | InChI=1S/C28H22F3IO8/c1-5-14-10-18-20(13-19(14)40-27(34)15-11-21(35-2)24(37-4)22(12-15)36-3)39-26(28(29,30)31)25(23(18)33)38-17-8-6-16(32)7-9-17/h6-13H,5H2,1-4H3 |
| Standard InChI Key | CKNXRJBXNHBCBM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC(=C(C2=O)OC4=CC=C(C=C4)I)C(F)(F)F |
Introduction
-
Chromen derivatives are known for their diverse biological activities and are often studied in pharmacology and materials science.
-
3,4,5-Trimethoxybenzoate is a derivative of trihydroxybenzoic acid, which has applications in organic synthesis and as a precursor to various compounds .
Given the lack of specific information on this compound, we will explore its potential properties and synthesis based on its components.
Synthesis
The synthesis of such a compound would likely involve multi-step organic reactions. Here’s a hypothetical approach:
-
Formation of the Chromen Core: This could involve condensation reactions between appropriate precursors to form the chromen backbone.
-
Introduction of Functional Groups: The ethyl, 4-iodophenoxy, and trifluoromethyl groups would be introduced through subsequent reactions, potentially involving alkylation, arylation, and fluorination steps.
-
Esterification with Trimethoxybenzoic Acid: The final step would involve esterification of the chromen derivative with 3,4,5-trimethoxybenzoic acid.
Potential Applications
Given the components of this compound, potential applications could include:
-
Pharmacology: Chromen derivatives are known for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
-
Materials Science: The presence of fluorine and iodine could impart unique optical or electrical properties.
Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C37H31F4IO10 | Estimated |
| Molecular Weight | ~830 g/mol | Estimated |
| Chromen Core Formula | C25H15F4IO5 | |
| Trimethoxybenzoate Formula | C12H16O5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume